molecular formula C9H14ClNO2 B3097771 [3-(2-Methoxyethoxy)phenyl]amine hydrochloride CAS No. 131770-50-8

[3-(2-Methoxyethoxy)phenyl]amine hydrochloride

Cat. No. B3097771
CAS RN: 131770-50-8
M. Wt: 203.66 g/mol
InChI Key: NUJITBUBNIDRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(2-Methoxyethoxy)phenyl]amine hydrochloride” is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.66 g/mol . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “[3-(2-Methoxyethoxy)phenyl]amine hydrochloride” consists of a phenyl ring attached to an amine group through a methoxyethoxy chain .


Physical And Chemical Properties Analysis

“[3-(2-Methoxyethoxy)phenyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 203.66596 .

Scientific Research Applications

  • Cancer Research : A study by Pettit et al. (2003) in the Journal of Medicinal Chemistry synthesized a derivative of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride. They found that these compounds showed significant activity against various human and animal cancer cell lines. Notably, amine 1c and its hydrochloride potently inhibited tubulin polymerization by binding at the colchicine site (Pettit et al., 2003).

  • Chemical Synthesis : Li Zhong-mei (2012) reported on the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate, using methoxy amine hydrochloride. This synthesis was part of exploring new chemical compounds and their potential applications (Li Zhong-mei, 2012).

  • Solubility and Binding Properties : A study by Liang et al. (2009) in Inorganic Chemistry focused on derivatives of tris((6-phenyl-2-pyridyl)methyl)amine with enhanced solubility in organic and aqueous solvents. They investigated the binding properties of these soluble ligands with metal ions such as Zn(2+) and Cu(2+), revealing insights into their potential applications in chemistry (Liang et al., 2009).

  • Material Science Applications : Trejo-Machin et al. (2017) in Green Chemistry explored the use of phloretic acid, a phenolic compound, in enhancing the reactivity of molecules towards benzoxazine ring formation. This research contributes to the development of materials with specific properties, potentially including those derived from [3-(2-Methoxyethoxy)phenyl]amine hydrochloride (Trejo-Machin et al., 2017).

  • Pharmaceutical Research : Habib et al. (2013) in Medicinal Chemistry Research synthesized novel quinazolinone derivatives, including those derived from compounds related to [3-(2-Methoxyethoxy)phenyl]amine hydrochloride, and evaluated their antimicrobial activity. This demonstrates the compound's relevance in developing new pharmaceuticals (Habib et al., 2013).

  • Neuroscience Research : A study by Zhou et al. (2014) in the Journal of Medicinal Chemistry involved the synthesis of a tracer, Preladenant, using a derivative of [3-(2-Methoxyethoxy)phenyl]amine for mapping cerebral adenosine A2A receptors with PET. This application is crucial in neuroscience and the study of neurological disorders (Zhou et al., 2014).

Safety and Hazards

“[3-(2-Methoxyethoxy)phenyl]amine hydrochloride” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be handled with care, and appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

3-(2-methoxyethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-5-6-12-9-4-2-3-8(10)7-9;/h2-4,7H,5-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJITBUBNIDRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131770-50-8
Record name Benzenamine, 3-(2-methoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131770-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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